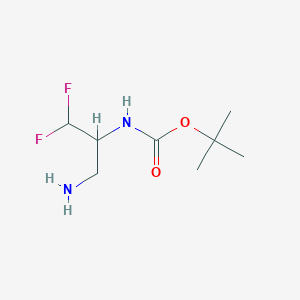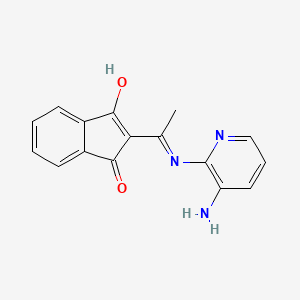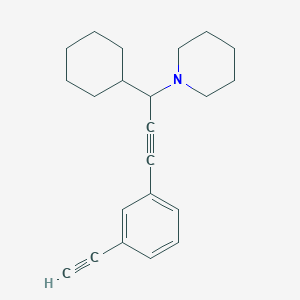
1-(1-Cyclohexyl-3-(3-ethynylphenyl)prop-2-yn-1-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Cyclohexyl-3-(3-ethynylphenyl)prop-2-yn-1-yl)piperidine is a complex organic compound with the molecular formula C22H27N and a molecular weight of 305.46 g/mol . This compound is characterized by its unique structure, which includes a piperidine ring, a cyclohexyl group, and an ethynylphenyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Cyclohexyl-3-(3-ethynylphenyl)prop-2-yn-1-yl)piperidine involves multiple steps. One common method includes the reaction of 3-cyclohexyl-1-propyne with appropriate reagents to form the desired product . The reaction typically requires specific conditions such as a temperature of 40°C and the use of reagents like ammonium persulfate ((NH4)2S2O8), sodium formate (HCO2Na·2H2O), and dimethylformamide as the solvent .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using larger quantities of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
1-(1-Cyclohexyl-3-(3-ethynylphenyl)prop-2-yn-1-yl)piperidine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes.
Scientific Research Applications
1-(1-Cyclohexyl-3-(3-ethynylphenyl)prop-2-yn-1-yl)piperidine is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of other complex organic compounds.
Biology: It is used in studies involving the interaction of organic compounds with biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Cyclohexyl-3-(3-ethynylphenyl)prop-2-yn-1-yl)piperidine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Cyclohexyl-3-phenylprop-2-yn-1-yl)piperidine
- 1-Cyclohexyl-3-phenylprop-2-yn-1-one
- 3-Cyclohexyl-1-propyne
Uniqueness
1-(1-Cyclohexyl-3-(3-ethynylphenyl)prop-2-yn-1-yl)piperidine is unique due to the presence of the ethynylphenyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C22H27N |
|---|---|
Molecular Weight |
305.5 g/mol |
IUPAC Name |
1-[1-cyclohexyl-3-(3-ethynylphenyl)prop-2-ynyl]piperidine |
InChI |
InChI=1S/C22H27N/c1-2-19-10-9-11-20(18-19)14-15-22(21-12-5-3-6-13-21)23-16-7-4-8-17-23/h1,9-11,18,21-22H,3-8,12-13,16-17H2 |
InChI Key |
FOLSNLACSBCOEO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)C#CC(C2CCCCC2)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


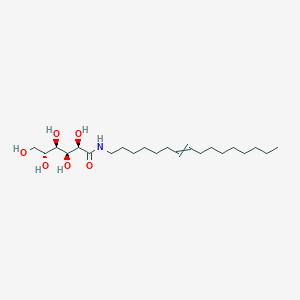
![(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B12340605.png)
![methyl N-[(2,6-difluorophenyl)methyl]-N'-nitrocarbamimidothioate](/img/structure/B12340614.png)
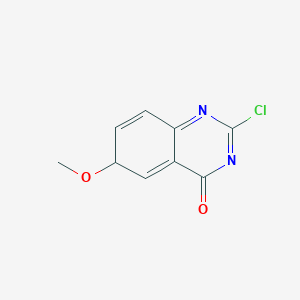
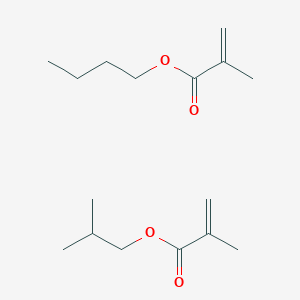
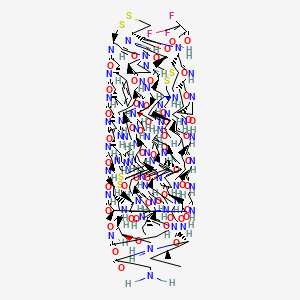
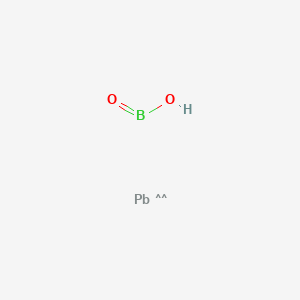
![3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B12340652.png)
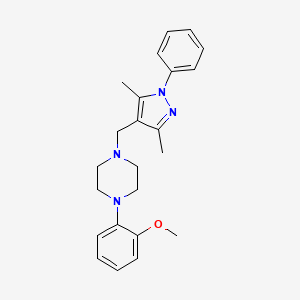
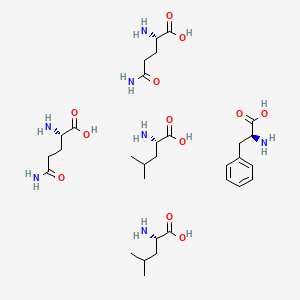
![3-[18-(2-Carboxyethyl)-3,7,12,17-tetramethyl-8,13-disulfo-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride](/img/structure/B12340666.png)
